Vildagliptin imino impurity
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)imino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H23N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h10,12-14,22H,1-8,11H2 |
InChI Key |
MIBAUSIFADYGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
Origin of Product |
United States |
Structural Elucidation and Characterization of Vildagliptin Imino Impurity Species
Isolation Methodologies for Vildagliptin (B1682220) Imino Impurities
The isolation of impurities from an active pharmaceutical ingredient (API) is a crucial step for their comprehensive characterization. For Vildagliptin imino impurity and its related products, chromatographic techniques are the predominant methods described in the scientific literature.
Preparative Chromatographic Techniques
Preparative chromatography is a cornerstone for isolating sufficient quantities of an impurity for structural analysis. This involves scaling up analytical chromatographic methods to separate and collect the compound of interest.
Research has identified an unstable imino impurity in Vildagliptin, designated as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, or Impurity-E. daneshyari.comresearchgate.netnih.gov This impurity was observed in various laboratory batches at concentrations ranging from 0.01% to 0.06%. researchgate.netnih.gov Due to its instability in the diluent (a mixture of water and acetonitrile), Impurity-E readily degrades into a more stable compound. daneshyari.comresearchgate.netnih.gov
The isolation strategy, therefore, focused on this stable degradation product, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F). daneshyari.comnih.gov Scientists successfully isolated this stable degradant from an enriched crude reaction sample using semi-preparative liquid chromatography. daneshyari.comresearchgate.netnih.gov This technique allows for the separation of larger quantities of the target compound compared to analytical HPLC, providing the necessary amount for subsequent spectroscopic analysis. researchgate.net
Non-Chromatographic Isolation Approaches
While chromatographic methods are central to the isolation of Vildagliptin impurities, the literature focusing specifically on the imino impurity does not detail non-chromatographic isolation approaches. Enrichment of certain impurities has been achieved through methods like thermal degradation prior to chromatographic purification, but these are preparatory steps rather than standalone isolation techniques. nih.gov The primary and validated methods for obtaining pure samples of Vildagliptin-related impurities, including the degradation product of the imino species, rely on chromatography. daneshyari.comnih.gov
Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment
Once an impurity is isolated, a suite of advanced analytical techniques is employed to determine its exact chemical structure.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool in pharmaceutical analysis, providing vital information about the molecular weight and structure of compounds. It is frequently coupled with liquid chromatography to analyze complex mixtures. veeprho.com
Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental in the study of Vildagliptin impurities. nih.gov The initial identification and structural proposal of the unstable imino impurity (Impurity-E) were accomplished using an LC/ESI–MSn (Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry) study. daneshyari.comresearchgate.netnih.gov This technique allows for the separation of the impurity from the bulk drug and other substances, followed by ionization and mass analysis, which provides the molecular weight. Further fragmentation (MSn) of the parent ion yields structural information, aiding in the elucidation of the molecule's connectivity. nih.gov
LC-MS is also crucial for identifying degradation products. In the case of Vildagliptin, UHPLC-DAD-MS (Ultra-High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry) experiments have been used to separate and identify various degradants formed under stress conditions like acidic, basic, and oxidative environments. mdpi.com The data obtained from these analyses, including precise mass-to-charge (m/z) ratios, are fundamental for proposing the chemical structures of new degradation products. mdpi.comresearchgate.net
The table below summarizes key mass spectrometric data for Vildagliptin and a related degradation product identified through LC-MS analysis.
| Compound | Formula | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) | Analytical Technique |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 304.2 | 224.1, 151.1, 97.1 | LC-MS/MS nih.gov |
| Impurity-E (Imino Impurity) | C₁₇H₂₃N₃O₂ | 302.2 (Expected) | Not specified in isolation studies | Proposed by LC/ESI-MSn researchgate.netnih.gov |
| Impurity-F (Degradation Product of Impurity-E) | C₁₁H₁₆N₂O₃ | 225.1 | Not specified | Isolated by Semi-Preparative LC; Structure confirmed by NMR, MS daneshyari.comnih.gov |
| Degradant A | C₁₂H₁₉NO₃ | 226.0 | Not specified | UHPLC-DAD-MS mdpi.com |
| Degradant D | C₁₇H₂₇N₃O₃ | 322.0 | Not specified | UHPLC-DAD-MS mdpi.com |
Electrospray Ionization-Mass Spectrometry (ESI-MSn) for Fragmentation Analysis
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MSn) was a key technique in proposing the structure of the this compound. researchgate.netnih.gov This method allowed for the detailed analysis of the impurity's fragmentation pathways, which is essential for confirming its molecular structure.
Ultra-Performance Liquid Chromatography-Electrospray Ionization/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI/Q-TOF MS/MS)
Further refinement of the impurity's structural analysis was achieved using Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI/Q-TOF MS/MS). This high-resolution technique provides precise mass measurements of both the parent ion and its fragments, enhancing the confidence in the proposed structure. The use of UPLC offers improved separation efficiency and shorter analysis times compared to traditional HPLC methods. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provided conclusive evidence for the structural assignment of the this compound and its degradation product by detailing the connectivity of atoms within the molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT))
One-dimensional NMR techniques, including proton (¹H NMR), carbon-13 (¹³C NMR), and Distortionless Enhancement by Polarization Transfer (DEPT), were employed to characterize the chemical environment of the hydrogen and carbon atoms in the stable degradation product of the imino impurity. researchgate.netnih.gov These analyses are fundamental in identifying the types of protons and carbons present (e.g., CH, CH₂, CH₃) and their immediate electronic surroundings.
Two-Dimensional NMR (Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY))
Two-dimensional NMR experiments were crucial in establishing the complete structural framework of the stable degradation product of the imino impurity. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, providing critical information about the connectivity of different parts of the molecule.
COSY (Correlation Spectroscopy): COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms, which helps to piece together the spin systems within the molecule.
The collective data from these 1D and 2D NMR experiments were pivotal in confirming the structure of the degradation product as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. researchgate.netnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy was utilized to identify the functional groups present in the stable degradation product of the this compound. researchgate.netnih.gov The FT-IR spectrum provides information on the characteristic vibrational frequencies of different chemical bonds, which aids in confirming the presence of key structural motifs.
| Vibrational Frequency (cm⁻¹) | Assignment | Mode of Vibration |
| 3385 | O-H | Stretching |
| 2920, 2854 | Aliphatic C-H | Stretching |
| 1616 | C=O | Stretching |
| Data derived from a related vildagliptin impurity study. nih.gov |
Ultraviolet (UV) Spectrometry in Structural Confirmation
Ultraviolet (UV) spectrometry was used to investigate the electronic transitions within a related, but different, vildagliptin impurity. In that specific case, the UV spectrum of the unknown impurity showed a significant bathochromic shift (a shift to longer wavelength) with a maximum absorbance (λmax) at 375 nm, compared to Vildagliptin's λmax at 200 nm. nih.gov This shift was indicative of the formation of a quaternized structure in that particular impurity. nih.gov While this data pertains to a different impurity, it highlights the utility of UV spectrometry in detecting structural changes that affect the chromophoric system of the molecule.
Elucidation of the Chemical Structure of the Principal this compound (e.g., (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile)
The principal imino impurity of vildagliptin, identified as Impurity-E, is a significant process-related impurity found in various laboratory batches. researchgate.net Its chemical structure has been proposed as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. researchgate.netnih.gov The initial structural hypothesis was developed using advanced analytical techniques, primarily Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MSn). researchgate.netnih.gov
A notable characteristic of this imino impurity is its instability. researchgate.net Studies have shown that the compound is unstable in common diluents such as a mixture of water and acetonitrile (B52724) (H2O:CH3CN), readily degrading into a more stable compound. researchgate.netnih.gov This inherent instability presented challenges for its isolation and direct characterization, necessitating the analysis of its degradation products to fully understand its chemical nature.
Table 1: Properties of Principal this compound
| Property | Value |
|---|---|
| Chemical Name | (S)-1-((E)-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile synzeal.comchemwhat.com |
| Common Name | This compound; Impurity-E researchgate.net |
| CAS Number | 1846606-31-2 synzeal.com |
| Molecular Formula | C17H23N3O2 synzeal.com |
| Molecular Weight | 301.4 g/mol chemwhat.com |
Structural Characterization of Related Degradation Products and Cyclic Amidine Derivatives
The instability of the primary imino impurity leads to the formation of distinct, more stable degradation products. The structural elucidation of these related substances is crucial for a comprehensive impurity profile of vildagliptin.
The degradation of the unstable imino impurity (Impurity-E) in diluent yields a stable degradation product, designated as Impurity-F. researchgate.netnih.gov This stable impurity was successfully isolated from an enriched crude reaction sample using semi-preparative liquid chromatography, which allowed for its comprehensive structural analysis. researchgate.netnih.gov
Table 2: Properties of Vildagliptin Impurity F
| Property | Value |
|---|---|
| Chemical Name | (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione researchgate.netnih.gov |
| Common Name | Impurity-F researchgate.netnih.gov |
| CAS Number | 1846606-32-3 pharmaffiliates.com |
| Molecular Formula | C7H10N2O3 pharmaffiliates.com |
| Molecular Weight | 170.17 g/mol pharmaffiliates.com |
Vildagliptin Cyclic Amidine is another significant degradation impurity associated with vildagliptin. google.compatsnap.com It is recognized as a specific degradation product found in vildagliptin preparations. patsnap.com The synthesis of this impurity can be achieved through a one-step cyclization reaction using vildagliptin as the starting material under alkaline conditions. google.com
The structure of this compound has been identified and is supported by comprehensive characterization data. synthinkchemicals.com This impurity is also referred to as Vildagliptin Cyclo Imidamide or Vildagliptin Impurity E. synthinkchemicals.comchemicalbook.com
Table 3: Properties of Vildagliptin Cyclic Amidine
| Property | Value |
|---|---|
| Chemical Name | 2-((1r,3s,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one chemicalbook.com |
| Common Name | Vildagliptin Cyclic Amidine pharmaffiliates.com |
| CAS Number | 1789703-37-2 chemicalbook.compharmaffiliates.com |
| Molecular Formula | C17H25N3O2 chemicalbook.com |
| Molecular Weight | 303.4 g/mol chemicalbook.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Vildagliptin |
| (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile |
| (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
| Vildagliptin Cyclic Amidine |
| 2-((1r,3s,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one |
Formation Pathways and Degradation Kinetics of Vildagliptin Imino Impurity
Mechanistic Investigations of Imino Impurity Formation
Process-Related Byproduct Formation during Vildagliptin (B1682220) Synthesis
The Vildagliptin imino impurity, also designated as Impurity-E, has been identified as a process-related byproduct that can form during the manufacturing of Vildagliptin. researchgate.netdaneshyari.comnih.gov High-performance liquid chromatography (HPLC) analysis of different laboratory batches of Vildagliptin has detected this impurity in ranges of 0.01% to 0.06%. researchgate.netdaneshyari.comamazonaws.com Its structure was proposed and confirmed using liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MSn) studies. researchgate.netnih.gov
A notable characteristic of the imino impurity is its instability. Research has shown that Impurity-E is unstable in common diluents such as a water and acetonitrile (B52724) mixture. researchgate.netdaneshyari.com It readily degrades into another, more stable impurity known as Impurity-F, or (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. researchgate.netnih.gov This transformation underscores the importance of monitoring not only the initial process-related impurities but also their subsequent degradation products throughout the lifecycle of the API. The formation of such byproducts is often linked to specific reaction conditions and the purity of starting materials and intermediates used in the synthesis pathway. daneshyari.com
Degradation-Related Formation Mechanisms under Stress Conditions
Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance and identifying potential degradants. Vildagliptin has been subjected to a variety of stress conditions, including hydrolysis, oxidation, heat, and a range of pH levels, to elucidate its degradation pathways. researchgate.netnih.gov These studies reveal that while the imino impurity is primarily process-related, the degradation of Vildagliptin under stress can lead to a complex profile of other impurities.
| Stress Condition | Temperature | Duration | Observations | Reference |
|---|---|---|---|---|
| Acidic (1M HCl) | 80°C | 9 hours | One major degradant observed. | scholasticahq.com |
| Acidic (1M HCl) | 70°C | 210 mins | ~85% degradation. | nih.gov |
| Basic (5.0M NaOH) | Room Temp. | 30 mins | Three major degradants observed. | scholasticahq.com |
| Basic (1M NaOH) | 70°C | <60 mins | Complete degradation. | nih.gov |
| Oxidative (30% H₂O₂) | Room Temp. | 3 hours | Five major degradants observed. | scholasticahq.com |
| Neutral Hydrolysis (Water) | 80°C | 7 hours | One major degradant observed. | scholasticahq.com |
| Thermal (Dry Heat) | 80°C - 150°C | 7 hours | No significant degradants were noticeable. | scholasticahq.com |
Vildagliptin undergoes degradation under hydrolytic conditions. In neutral hydrolysis, achieved by storing the drug in water at an elevated temperature of 80°C, one major degradant was produced. scholasticahq.com The primary hydrolytic degradation pathway involves the cyano group of Vildagliptin, which can be converted to a carboxamide group, forming an amide impurity (often referred to as Impurity B). nih.govmdpi.com This reaction is reported to occur at a high rate under conditions of high humidity and high temperature. mdpi.comresearchgate.net Further hydrolysis of this amide impurity can lead to the corresponding carboxylic acid. nih.gov
Oxidative stress represents the most significant degradation pathway for Vildagliptin. nih.gov Studies show that the drug is least stable under oxidative conditions. nih.gov When exposed to 3% hydrogen peroxide (H₂O₂) at room temperature, Vildagliptin degradation reached 87.04% after just 180 minutes. nih.gov This rapid degradation leads to the formation of multiple products, with one study identifying five major degradants. scholasticahq.com The amide impurity (Impurity B) is also formed under oxidative conditions, indicating an overlap in degradation pathways. nih.govresearchgate.net Other identified oxidative degradants include N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol. researchgate.net
When subjected to thermal stress in a solid state (dry heat) at temperatures up to 150°C, Vildagliptin shows notable stability, with no significant degradants being formed. scholasticahq.com However, temperature acts as a critical accelerator for degradation under other stress conditions. researchgate.netnih.gov For instance, at 70°C, the degradation of Vildagliptin in acidic, basic, and oxidative media is nearly total, demonstrating that high temperatures significantly hasten hydrolytic and oxidative degradation processes. researchgate.netnih.govnih.gov
Vildagliptin's stability is highly dependent on pH. The drug degrades substantially in both acidic and basic environments, with the degradation following pseudo-first-order kinetics. researchgate.netnih.gov
Acidic Conditions: In 1M hydrochloric acid (HCl) at 70°C, approximately 85% of the drug degraded within 210 minutes. nih.gov At room temperature (23°C), the degradation was 59.28% after 240 minutes. nih.gov Under acidic stress, one major degradant is typically observed, along with the formation of the amide and subsequent carboxylic acid impurities. nih.govscholasticahq.com
Basic Conditions: Vildagliptin is particularly sensitive to basic hydrolysis. In 1M sodium hydroxide (B78521) (NaOH) at room temperature, 84.33% degradation occurred in 240 minutes, and at 70°C, the drug was completely degraded in under an hour. nih.gov Basic conditions lead to the formation of at least three major degradants. scholasticahq.com
The kinetics of degradation at room temperature highlight the relative instability of Vildagliptin in these environments, with the rate of degradation being fastest in oxidative conditions, followed by basic and then acidic conditions. nih.gov
| Condition | Rate Constant (k) (s⁻¹) | Half-life (t₀.₅) (hours) | Reference |
|---|---|---|---|
| Oxidative (3% H₂O₂) | 4.76 × 10⁻⁴ | 0.40 | nih.gov |
| Basic (1M NaOH) | 3.11 × 10⁻⁴ | 0.62 | nih.gov |
| Acidic (1M HCl) | 1.73 × 10⁻⁴ | 1.11 | nih.gov |
Humidity-Accelerated Degradation
Humidity, in conjunction with high temperatures, significantly accelerates the degradation of vildagliptin, leading to the formation of various impurities, including the precursor to the imino impurity and its subsequent transformation products. mdpi.com Studies have shown that the hydrolysis of vildagliptin occurs at a very high rate under conditions of elevated humidity and temperature. mdpi.comresearchgate.net This moisture-induced degradation is a critical factor to consider in the formulation and storage of vildagliptin-containing products. veeprho.com
Furthermore, investigations into drug-excipient compatibility have revealed that under high humidity (70% RH) and elevated temperature (60°C), excipients can have a visible impact on the stability of vildagliptin, affecting its functional groups. nih.gov This indicates that humidity not only directly impacts the API but can also mediate interactions with other components in a formulation, potentially leading to impurity generation. nih.gov
Proposed Reaction Mechanisms for Imino Impurity Formation and Transformation
The formation of the this compound, Impurity-E, is proposed to occur during the synthesis process of vildagliptin. nih.govresearchgate.net This impurity has been identified in various laboratory batches of vildagliptin. nih.govresearchgate.netresearchgate.net A crucial characteristic of Impurity-E is its instability in a diluent mixture of water and acetonitrile. nih.govresearchgate.netdaneshyari.com It readily degrades into a more stable impurity, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F). nih.govresearchgate.net
The proposed mechanism for the transformation of Impurity-E to Impurity-F involves intramolecular cyclization and hydrolysis. daneshyari.com The presence of water in the diluent likely facilitates the hydrolysis of the imino group and the nitrile group, leading to a cascade of reactions that result in the stable cyclic structure of Impurity-F. researchgate.netdaneshyari.com The initial formation of the imino impurity itself is likely a result of side reactions occurring during the chemical synthesis of vildagliptin. researchgate.net
Degradation Kinetics Studies of Vildagliptin Leading to Imino Impurities
Understanding the rate at which vildagliptin degrades to form impurities is essential for establishing appropriate storage conditions and shelf-life for the drug product.
Determination of Kinetic Parameters
Studies on the degradation kinetics of vildagliptin under various stress conditions have shown that the degradation often follows pseudo-first-order kinetics. nih.gov At room temperature, the calculated rate constants (k) for vildagliptin degradation were found to be 4.76 × 10⁻⁴ s⁻¹ under oxidative conditions, 3.11 × 10⁻⁴ s⁻¹ under basic conditions, and 1.73 × 10⁻⁴ s⁻¹ under acidic conditions. researchgate.netnih.govresearchgate.netmdpi.com These kinetic parameters are crucial for predicting the stability of vildagliptin and the potential for impurity formation over time. nih.gov
Table 1: Vildagliptin Degradation Rate Constants at Room Temperature
| Degradation Condition | Rate Constant (k) in s⁻¹ |
|---|---|
| Oxidative | 4.76 × 10⁻⁴ |
| Basic | 3.11 × 10⁻⁴ |
This table presents the pseudo-first-order rate constants for vildagliptin degradation under different conditions at room temperature. researchgate.netnih.govresearchgate.netmdpi.com
Influence of Temperature, pH, and Oxidative Stress on Reaction Rates
The rate of vildagliptin degradation and, consequently, the formation of impurities, is significantly influenced by temperature, pH, and oxidative stress. nih.gov
Temperature: High temperatures drastically accelerate the degradation of vildagliptin. nih.gov At 70°C, an almost complete disintegration of vildagliptin was observed in acidic, basic, and oxidative media. nih.govresearchgate.netmdpi.com This highlights the critical need for temperature control during the manufacturing and storage of vildagliptin.
pH: Vildagliptin's stability is highly dependent on the pH of the environment. nih.gov The drug is susceptible to degradation in both acidic and basic conditions. nih.gov For instance, at 70°C, degradation in 1M HCl was nearly 85% after 210 minutes. nih.gov In 1M NaOH at the same temperature, degradation was complete within 60 minutes. nih.gov Even at room temperature (23°C), significant degradation was observed in both 1M HCl (59.28% after 240 minutes) and 1M NaOH (84.33% after 240 minutes). nih.gov
Oxidative Stress: Vildagliptin demonstrates the lowest stability under oxidative conditions. nih.gov In the presence of 3% hydrogen peroxide (H₂O₂), the degradation level reached 87.04% after 180 minutes at room temperature. nih.gov The formation of an amide impurity (Impurity B) is particularly noted under oxidative and basic stress conditions. mdpi.comresearchgate.net
Drug-Excipient Compatibility and its Impact on Imino Impurity Generation
The interaction between an active pharmaceutical ingredient and the excipients in a formulation can significantly impact the stability of the drug and lead to the formation of degradation products. nih.govscholasticahq.com For vildagliptin, which contains a secondary amino group, there is a known potential for incompatibility with certain excipients, especially those with acidic properties. nih.govgoogleapis.com
Studies have examined the stability of vildagliptin in the presence of common excipients such as lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) under conditions of high temperature (60°C) and high humidity (70% RH). nih.gov The results indicated a visible impact of these excipients on the -NH- and C=O groups of the vildagliptin molecule. nih.gov This suggests that interactions with these excipients can contribute to the degradation of vildagliptin and the potential formation of impurities. nih.gov
Synthesis and Preparation of Vildagliptin Imino Impurity for Reference Standards
Directed Synthesis of Vildagliptin (B1682220) Imino Impurity
The directed synthesis of the Vildagliptin imino impurity, also known as Vildagliptin cyclic amidine, provides a reliable source of this compound for use as a reference standard. google.com This approach allows for the production of the impurity in sufficient quantities for analytical method development and validation.
A common strategy for synthesizing the main impurities of Vildagliptin involves a multi-step approach starting from readily available precursors like L-proline. asianpubs.orgasianpubs.org One documented four-step synthesis has been shown to be high-yielding. asianpubs.orgasianpubs.org This method is valuable as it provides a practical and convenient route to obtain the impurity for use as a reference marker in analytical testing to determine the chemical purity of Vildagliptin. asianpubs.orgasianpubs.org
Another synthetic pathway involves reacting methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound. google.com This is followed by a condensation reaction with 3-amino-1-hydroxyadamantane and a subsequent self-condensation reaction to yield a related Vildagliptin impurity. google.com
| Starting Material | Key Reagents | Number of Steps | Outcome | Reference |
| L-proline | Chloroacetyl chloride, di-tert-butyl dicarbonate, cyanuric chloride | 4 | High-yielding synthesis of the main Vildagliptin impurity | asianpubs.orgasianpubs.org |
| Methyl L-prolinate | Chloroacetyl chloride, 3-amino-1-hydroxyadamantane | 3 | Synthesis of a Vildagliptin related compound | google.com |
Preparation of Vildagliptin Cyclic Amidine Impurity via One-Step Cyclization
A one-step cyclization reaction has been developed for the preparation of the Vildagliptin cyclic amidine impurity. google.compatsnap.com This method utilizes Vildagliptin as the starting material, which is treated with an alkali in a reaction solvent and heated. google.compatsnap.com The reaction conditions are considered mild, the operation is straightforward, and it results in a high yield of the desired impurity. google.compatsnap.com
The process involves dissolving Vildagliptin in a solvent and adding an alkali, followed by heating to a temperature between 30-180°C for 2-8 hours. google.comgoogle.com This straightforward approach effectively produces the cyclic amidine impurity, which can then be purified to serve as a reliable standard for drug research and development. google.com
Development of Synthetic Methodologies for Related Degradation Products
The synthesis of various degradation impurities of Vildagliptin is crucial for comprehensive quality control. cjph.com.cn In addition to the imino impurity (cyclic amidine), other significant degradation products include Vildagliptin diketopiperazine and Vildagliptin amide. cjph.com.cn Synthetic methods have been developed to produce these impurities, allowing for their structural confirmation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. cjph.com.cn
For instance, a method for preparing Vildagliptin amide involves dissolving Vildagliptin in a solvent, adding an alkali solution, and heating the mixture to between 30-100°C for 1-10 hours. google.com Similarly, a synthetic method for Vildagliptin diketopiperazine has been established, which is significant as this impurity was previously only obtainable through extraction from the final drug preparation, a complex and costly process. google.com
Optimization of Synthetic Pathways for High Purity Impurity Standards
Optimizing synthetic pathways is key to obtaining high-purity impurity standards, which are essential for accurate analytical measurements. For the one-step cyclization method to produce the Vildagliptin cyclic amidine impurity, optimizing reaction conditions such as temperature and the choice of solvent and base can lead to improved yields and purity. google.compatsnap.com For example, yields of 85% and 90% have been reported by adjusting these parameters. patsnap.com
Similarly, for multi-step syntheses, the choice of reagents and reaction conditions at each step is critical. For instance, in the synthesis starting from L-proline, the use of cyanuric chloride as a dehydrating agent was investigated to improve the efficiency of the nitrile synthesis step. asianpubs.org
| Impurity | Synthetic Method | Key Optimization Parameters | Reported Yield | Reference |
| Vildagliptin Cyclic Amidine | One-step cyclization | Temperature, solvent, base | 80-90% | google.compatsnap.com |
| Main Vildagliptin Impurity | Multi-step from L-proline | Dehydrating agent | High-yielding | asianpubs.org |
Purification Strategies for Synthesized Imino Impurities
After synthesis, purification is a critical step to ensure the high purity of the impurity standard. Common purification techniques include filtration, evaporation, and washing. google.compatsnap.com For the Vildagliptin cyclic amidine impurity, a typical purification process involves cooling the reaction solution, filtering it, and evaporating the filtrate to dryness. patsnap.com The resulting solid is then dissolved in a mixed solvent system, such as methanol (B129727) and dichloromethane (B109758), and washed with water before final evaporation to obtain the purified impurity. google.compatsnap.com
Column chromatography is another powerful purification method employed, particularly for complex mixtures or to achieve very high purity. google.com For instance, the crude product of a Vildagliptin degradation impurity was purified using column chromatography with a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of dichloromethane and methanol. google.com The selection of the appropriate solvent system and stationary phase is crucial for effective separation and purification. google.comgoogle.com
Analytical Method Development and Validation for Vildagliptin Imino Impurity Profiling
Chromatographic Methodologies for Separation and Quantification
Various chromatographic techniques have been developed and validated to effectively separate and quantify the Vildagliptin (B1682220) imino impurity from the active pharmaceutical ingredient (API) and other related substances. These methods are designed to be sensitive, specific, and stability-indicating, adhering to stringent regulatory guidelines.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Vildagliptin and its impurities. The development of a suitable HPLC method involves optimizing various parameters to achieve adequate resolution and sensitivity for the imino impurity.
Gradient elution is a powerful strategy in HPLC that involves changing the composition of the mobile phase during the analytical run. This approach is particularly effective for separating complex mixtures containing compounds with a wide range of polarities, such as Vildagliptin and its various impurities, including the imino impurity. By gradually increasing the organic solvent concentration, gradient elution allows for the effective separation of early-eluting polar impurities and later-eluting non-polar impurities from the main Vildagliptin peak.
One study developed a specific gradient reverse-phase HPLC (RP-HPLC) method to quantify both known and unknown impurities in Vildagliptin tablets. eurekaselect.com This method demonstrates the utility of a gradient approach in achieving comprehensive impurity profiling. Another gradient program was detailed for separating an unknown impurity in Vildagliptin and Metformin tablets, showcasing a multi-step gradient designed for optimal resolution. nih.gov
Table 1: Example of a Gradient Elution Program for Vildagliptin Impurity Profiling
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 93 | 7 |
| 25 | 93 | 7 |
| 35 | 84 | 16 |
| 45 | 84 | 16 |
| 65 | 50 | 50 |
| 80 | 50 | 50 |
| 85 | 93 | 7 |
| 95 | 93 | 7 |
This table is based on data from a study on Vildagliptin and Metformin tablets, illustrating a typical gradient strategy. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC for the analysis of pharmaceutical compounds like Vildagliptin and its imino impurity. In RP-HPLC, a non-polar stationary phase (commonly C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Several RP-HPLC methods have been established for the determination of Vildagliptin. For instance, a method was developed to separate Vildagliptin from its synthetic intermediate, 3-amino-1-adamantanol, using an isocratic mobile phase. nih.gov While this method focused on a different impurity, the principles are applicable. A specific, robust, and sensitive gradient RP-HPLC method was developed for quantifying known and unknown impurities of Vildagliptin, highlighting the suitability of RP-HPLC for comprehensive impurity profiling. eurekaselect.com
Table 2: Typical RP-HPLC Method Parameters for Vildagliptin Impurity Analysis
| Parameter | Conditions |
|---|---|
| Column | Hypersil ODS (250 x 4.6 mm, 5 µm) eurekaselect.com |
| Mobile Phase | Mixture of Perchloric acid buffer, methanol, acetonitrile, and Triethylamine eurekaselect.com |
| Flow Rate | 1.0 mL/min nih.goveurekaselect.com |
| Detection Wavelength | 210 nm eurekaselect.com or 220 nm nih.gov |
| Column Temperature | 50°C nih.gov |
This table compiles typical parameters from various RP-HPLC methods developed for Vildagliptin analysis.
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential impurities. nih.gov For Vildagliptin, developing a SIAM is critical to monitor the formation of the unstable imino impurity and its subsequent degradants under various stress conditions such as acid, base, oxidation, heat, and light.
Research has shown that Vildagliptin is susceptible to degradation, particularly under oxidative and alkaline stress conditions. eurekaselect.comnih.gov A developed stability-indicating gradient RP-HPLC method was able to effectively resolve the degradation products from the Vildagliptin peak and its other impurities. eurekaselect.com The validation of such methods involves forced degradation studies where the drug substance is exposed to harsh conditions to generate potential degradants. The method's ability to separate these newly formed peaks from the analyte peak confirms its stability-indicating nature. nih.gov The peak purity results from these studies confirmed that the Vildagliptin peak was homogeneous and pure in all stressed samples, proving the method's reliability. eurekaselect.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher pressures. This results in significantly improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. nih.govresearchgate.net UPLC is an excellent option for the analysis of the Vildagliptin imino impurity as it can provide enhanced separation efficiency in a shorter run time. nih.govresearchgate.net
A UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of Vildagliptin and its organic impurities, demonstrating precision, accuracy, and robustness. nih.govresearchgate.net Another study utilized a UHPLC-DAD-MS method with a two-step gradient program to identify various degradation products of Vildagliptin, proving the high resolving power of this technique. mdpi.com
Table 3: UPLC Method Parameters for Vildagliptin Degradation Product Identification
| Parameter | Conditions |
|---|---|
| Column | Kinetex XB-C18 (150 × 2.1 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | 0.1% formic acid in deionized water mdpi.com |
| Mobile Phase B | 0.1% formic acid in acetonitrile mdpi.com |
| Gradient Program | 0-13 min: 0% to 30% B; 13-20 min: 30% to 65% B mdpi.com |
| Flow Rate | 0.3 mL/min mdpi.com |
| Column Temperature | 25°C mdpi.com |
This table outlines the parameters used in a UHPLC-DAD-MS study for identifying Vildagliptin degradants.
Supercritical Fluid Chromatography (SFC) for Impurity Separation
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" technology due to the reduced use of organic solvents compared to HPLC. nih.gov It offers advantages in terms of speed and efficiency, particularly for preparative-scale separations, making it suitable for isolating impurities like the this compound for characterization purposes.
SFC has been successfully employed for the purification of a new inner salt impurity found in Vildagliptin and Metformin tablets. nih.gov The method utilized supercritical CO2 as the primary mobile phase component, with a co-solvent mixture of acetonitrile and methanol. This demonstrates the potential of SFC as a powerful tool for the isolation and purification of Vildagliptin-related impurities.
Table 4: SFC Method Parameters for Vildagliptin Impurity Isolation
| Parameter | Conditions |
|---|---|
| Column | Torus-2-PIC (100 × 19 mm, 5 µm) nih.gov |
| Mobile Phase A | Supercritical CO2 nih.gov |
| Mobile Phase B | Acetonitrile and Methanol (70:30 v/v) nih.gov |
| Elution Mode | Isocratic (90% A : 10% B) nih.gov |
| Detection | Photodiode Array (PDA) nih.gov |
This table summarizes the SFC conditions used for the purification of a Vildagliptin impurity.
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive profiling of impurities. They provide not only quantitative data but also structural information crucial for the identification of unknown impurities.
LC-MS and LC-MS/MS for Detection and Quantification
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the detection, identification, and quantification of Vildagliptin impurities. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of impurities at very low levels. nih.govnih.gov
One significant process-related impurity identified in Vildagliptin is (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, designated as Impurity-E. researchgate.netnih.gov The structure of this imino impurity was elucidated using LC/ESI-MSn studies. researchgate.netnih.gov This impurity was found to be unstable in the diluent and degraded into a more stable compound, Impurity-F ((8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione), which was subsequently isolated and characterized. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography (UPLC) coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI/Q-TOF MS/MS) provides enhanced separation efficiency, shorter analysis times, and increased resolution compared to conventional HPLC. nih.govsemanticscholar.org Validated LC-MS/MS methods have proven to be linear, precise, accurate, and robust for the quantification of Vildagliptin and its organic impurities. nih.govsemanticscholar.org Quantification is often performed using an extracted ion from the total ion chromatogram, which enhances specificity. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Technique | HPLC-MS | nih.gov |
| Column | KROMASIL CN (250 mm × 3.9 mm, 3.5 µm) | nih.gov |
| Mobile Phase | Water-methanol (55:45) with 2.5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | Selected Ion Monitoring (SIM) | nih.gov |
Applications of GC-MS for Volatile Impurities (if relevant)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. nih.gov In pharmaceutical analysis, its applications include the determination of residual solvents and the analysis of volatile impurities or degradation products. nih.gov
For a non-volatile drug substance like Vildagliptin and its known impurities, such as the imino impurity, GC-MS is not the primary analytical choice. researchgate.netnih.govnih.gov The high molecular weight and low volatility of these compounds make them unsuitable for direct GC analysis without derivatization. A GC-MS method has been developed for Vildagliptin itself, but it requires a silylation derivatization step to increase its thermal stability and volatility. nih.gov While this demonstrates the possibility of using GC-MS, it is more complex than LC-based methods for non-volatile analytes. Therefore, the relevance of GC-MS in the context of this compound is limited. Its application would be more pertinent to the analysis of volatile starting materials, reagents, or potential volatile side products that could arise during the synthesis process.
Method Validation Parameters According to ICH Guidelines
The validation of analytical methods is a critical requirement of regulatory bodies worldwide and is governed by the ICH guidelines. amsbiopharma.com Validation ensures that an analytical procedure is fit for its intended purpose. amsbiopharma.com For impurity profiling, this involves demonstrating that the method can accurately and reliably detect and quantify impurities in the drug substance.
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.euich.org Selectivity is often used interchangeably with specificity.
In the context of Vildagliptin impurity analysis, demonstrating specificity is a crucial part of method validation. nih.govnih.govnih.gov This is typically achieved through several approaches:
Spiking Studies : The drug substance is spiked with known impurities, including the imino impurity, and degradation products to demonstrate that the method can separate them from each other and from the main Vildagliptin peak. europa.euich.org The resolution between the closest eluting peaks is a key metric. europa.eu
Forced Degradation Studies : Vildagliptin is subjected to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to generate potential degradation products. nih.govnih.gov The analytical method must be able to separate these degradation products from the parent drug, proving its stability-indicating nature. nih.gov
Peak Purity Analysis : For chromatographic methods, a photodiode array (PDA) detector can be used to assess peak purity, confirming that the Vildagliptin peak is spectrally homogeneous and not co-eluting with any impurities. nih.gov
For instance, a validated reversed-phase HPLC method for the simultaneous determination of Vildagliptin's enantiomeric impurity and four other achiral impurities proved to be specific, with baseline separation achieved for all six compounds. nih.gov Similarly, LC-MS methods demonstrate high selectivity by monitoring specific mass-to-charge (m/z) ratios for the analyte and its impurities, which significantly reduces interference from matrix components. nih.gov
Linearity and Range
Linearity demonstrates the analytical method's capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. For impurity quantification, this range typically spans from the Limit of Quantification (LOQ) to 150% of the impurity specification limit. researchgate.neteurekaselect.com A common specification limit for an individual impurity is 0.5%. researchgate.net
The method's linearity is established by preparing a series of solutions of the this compound at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration. A linear relationship is confirmed if the correlation coefficient (r²) is typically ≥ 0.999. ijpsr.com
Table 1: Representative Linearity Data for this compound
| Concentration Level (% of Specification) | Concentration (µg/mL) | Peak Area* |
|---|---|---|
| LOQ | 0.25 | 2150 |
| 50% | 1.25 | 10500 |
| 80% | 2.00 | 16800 |
| 100% | 2.50 | 21000 |
| 120% | 3.00 | 25200 |
| 150% | 3.75 | 31500 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9995 } |
Note: Peak area values are hypothetical and for illustrative purposes.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies by spiking a placebo or the drug product with known amounts of the imino impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). ijpsr.com The percentage recovery is then calculated. For impurities, the acceptance criteria for recovery are generally within 90.0% to 110.0%. ijpsr.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
Intermediate Precision: Analysis conducted by different analysts, on different days, or with different equipment. The acceptance criterion for precision is typically a %RSD of not more than 2.0%. amazonaws.com
Table 2: Representative Accuracy and Precision Data for this compound
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Precision (%RSD, n=6) |
|---|---|---|---|---|
| LOQ | 0.25 | 0.24 | 96.0% | 1.8% |
| 100% | 2.50 | 2.48 | 99.2% | 1.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpcbs.com
These limits are crucial for demonstrating the sensitivity of a method for impurity analysis. They are often determined based on the signal-to-noise (S/N) ratio, where the accepted S/N ratio is typically 3:1 for LOD and 10:1 for LOQ. amazonaws.com For Vildagliptin and its impurities, various RP-HPLC methods have demonstrated high sensitivity, with LOQ values often in the range of 0.06 to 9.94 µg/mL, depending on the specific method and analyte. ijpcbs.compharmacyscijournal.com
Table 3: Representative Sensitivity Data for this compound
| Parameter | Determination Method | Typical Value |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N ≈ 3) | 0.08 µg/mL |
Robustness of Analytical Methods
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC-based methods, common parameters to be varied during robustness studies include:
Flow rate of the mobile phase (e.g., ±0.2 mL/min). nih.gov
Column temperature (e.g., ±2 °C). amazonaws.com
pH of the mobile phase buffer (e.g., ±0.1 units). ijpcbs.com
Organic composition of the mobile phase (e.g., ±2%). nih.gov
The method is considered robust if system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these variations. nih.gov
Table 4: Representative Robustness Study for this compound Analysis
| Parameter Varied | Modification | Resolution Factor | Tailing Factor |
|---|---|---|---|
| Baseline | --- | >2.0 | <1.5 |
| Flow Rate | - 10% | >2.0 | <1.5 |
| + 10% | >2.0 | <1.5 | |
| Mobile Phase pH | - 0.1 | >2.0 | <1.5 |
| + 0.1 | >2.0 | <1.5 | |
| Column Temperature | - 2 °C | >2.0 | <1.5 |
Establishment of Impurity Profiles for Vildagliptin Drug Substance and Products
Impurity profiling involves the identification and quantification of all potential and actual impurities in a drug substance and its formulated product. researchgate.net For Vildagliptin, this includes process-related impurities, degradation products, and intermediates.
The this compound, also referred to as Impurity-E, has been identified as a process-related impurity in various laboratory batches of Vildagliptin. researchgate.netnih.gov Studies using HPLC analysis have detected this impurity in the range of 0.01% to 0.06%. researchgate.netnih.gov A crucial finding in the profiling of this specific impurity is its instability in common analytical diluents (such as a water:acetonitrile mixture). It has been observed to degrade into another stable impurity, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F). researchgate.netnih.gov This characteristic underscores the importance of using a well-developed, stability-indicating method that can separate and quantify both the imino impurity and its potential degradants to ensure an accurate impurity profile of the Vildagliptin drug substance.
Mechanistic Understanding of Impurity Control and Stability in Vildagliptin Drug Substance
Correlating Vildagliptin (B1682220) Degradation Pathways with Imino Impurity Formation
Vildagliptin, an oral anti-diabetic agent, is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. nih.goveurekaselect.com Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of the drug substance and its formulated products. Forced degradation studies have been instrumental in identifying potential degradation products that could arise during the shelf life of the drug. nih.govresearchgate.net
Under hydrolytic stress (both acidic and basic conditions), Vildagliptin can degrade into several products. Key degradants identified include [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid, which results from the cleavage of the pyrrolidine-2-carbonitrile (B1309360) moiety, and 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid, formed by the hydrolysis of the nitrile group to a carboxylic acid. nih.govresearchgate.net In oxidative conditions, a primary degradation product is 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide (the amide impurity), which is also observed under basic conditions. nih.govmdpi.com
The Vildagliptin imino impurity, structurally identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, is primarily considered a process-related impurity rather than a degradant of the final drug substance. researchgate.netnih.gov It is typically formed during the synthesis of Vildagliptin, with its presence in the final product indicating an incomplete or side reaction. This impurity was detected in various laboratory batches of Vildagliptin in the range of 0.01-0.06%. researchgate.netnih.gov
A notable characteristic of the imino impurity is its instability; it readily degrades in a water-acetonitrile diluent into a more stable compound, (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. researchgate.netnih.gov This transformation highlights the reactive nature of the imine functional group. The formation of this impurity during synthesis likely occurs as a side reaction during the coupling of 3-amino-1-adamantanol with a chloroacetylated proline derivative, where oxidation or other reaction conditions favor the formation of an imine bond instead of the intended secondary amine.
Table 1: Summary of Vildagliptin Degradation Products under Forced Stress Conditions
| Stress Condition | Degradation Product Name |
|---|---|
| Acidic and Basic Hydrolysis | [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid |
| Acidic and Basic Hydrolysis | 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid |
| Basic Hydrolysis and Oxidation | 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide |
Identification and Control of Critical Process Parameters Influencing Imino Impurity Levels
The formation of the process-related imino impurity is directly linked to the specific conditions of the Vildagliptin synthesis. Identifying and controlling the critical process parameters (CPPs) in the synthetic route is essential for minimizing the level of this impurity. The application of Quality by Design (QbD) principles, which involve the systematic evaluation of factors and their interaction effects, is a valuable approach for understanding and controlling impurity formation. researchgate.net
The key step where the imino impurity is likely formed is the condensation reaction between N-chloroacetyl-(L)-proline nitrile and 3-amino-1-adamantanol. Several parameters at this stage can be considered critical:
Temperature: Elevated temperatures may promote side reactions, including oxidation, that could lead to the formation of the imine bond over the desired secondary amine.
Reaction Time: Prolonged reaction times could increase the opportunity for the formation of byproducts, including the imino impurity.
pH and Base: The type and amount of base used to scavenge the acid formed during the reaction can influence the reaction pathway. An inappropriate pH or a reactive base could facilitate the formation of the impurity.
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction's outcome and impurity profile.
Atmosphere: The presence of oxygen can promote oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be a critical control strategy.
By carefully studying these parameters through experimental design, a design space can be established where the formation of the imino impurity is consistently minimized. researchgate.net
Table 2: Potential Critical Process Parameters and Their Impact on Imino Impurity Formation
| Critical Process Parameter (CPP) | Potential Impact on Imino Impurity Level | Control Strategy |
|---|---|---|
| Reaction Temperature | Higher temperatures may increase impurity formation. | Optimize and strictly control the reaction temperature profile. |
| Base Stoichiometry | Excess or insufficient base can lead to side reactions. | Precisely control the molar ratio of the base to the reactants. |
| Solvent Polarity | Can affect reaction kinetics and selectivity. | Select a solvent system that maximizes the yield of the desired product. |
| Reaction Atmosphere | Presence of oxygen may promote oxidation to the imine. | Conduct the reaction under an inert (e.g., nitrogen) atmosphere. |
Strategies for Impurity Minimization during Synthesis and Storage
Minimizing the this compound requires a multi-faceted approach that encompasses the entire lifecycle of the drug substance, from initial synthesis to final formulation and storage.
A fundamental strategy to control the imino impurity is to design a synthetic route that inherently avoids its formation. While specific alternative routes are proprietary, general principles can be applied. One approach involves modifying the key condensation step. For instance, using alternative activating groups for the chloroacetyl moiety or employing different coupling agents could alter the reaction mechanism to favor the formation of the desired secondary amine. Another strategy could involve a reductive amination pathway, which is less prone to forming stable imine intermediates. The synthesis of Vildagliptin impurities for use as reference standards is crucial for developing analytical methods to monitor their presence and ensure the effectiveness of any new synthetic route. asianpubs.orggoogle.com
Once a synthetic route is established, the alteration and strict control of process parameters are key to reducing impurity levels. Based on the CPPs identified, specific actions can be taken. For example, lowering the reaction temperature and shortening the reaction time can minimize the window for side-product formation. Optimizing the rate of addition of reactants and ensuring efficient mixing can prevent localized concentration gradients that might favor impurity formation. Furthermore, developing a robust purification process is critical. Techniques like re-crystallization with a carefully selected solvent system or preparative chromatography can be employed to effectively remove the imino impurity and its subsequent degradant from the final active pharmaceutical ingredient (API). researchgate.netnih.gov
Table 3: Vildagliptin Compatibility with Common Excipients
| Excipient | Potential for Interaction | Recommendation |
|---|---|---|
| Lactose | Observed interaction under stress conditions. nih.gov | Perform thorough compatibility studies; consider alternatives if instability is found. |
| Mannitol | Observed interaction under stress conditions. nih.gov | Perform thorough compatibility studies. |
| Magnesium Stearate | Observed interaction under stress conditions. nih.gov | Evaluate impact on stability; control levels in the formulation. |
| Polyvinylpyrrolidone (B124986) (PVP) | Observed interaction under stress conditions. nih.gov | Assess compatibility and potential for degradation. |
In Silico Modeling for Predicting Impurity Behavior and Degradation Stability
In recent years, in silico modeling has emerged as a powerful tool in pharmaceutical development for predicting the behavior of impurities and the degradation stability of drug substances. researchgate.netnih.gov These computational approaches can be used to assess the potential for impurity formation and to understand degradation pathways, thereby guiding process optimization and stability studies.
For the this compound, in silico models can be used to predict its reactivity and potential to form during synthesis. By analyzing the electronic and steric properties of the reactants and intermediates, computational models can help identify the reaction conditions that are most likely to lead to this unwanted side product. Quantitative Structure-Activity Relationship (QSAR) models, which can be either expert rule-based or statistically based, are employed to predict various toxicological endpoints, such as mutagenicity, and can also be adapted to predict chemical reactivity and degradation. researchgate.net
Furthermore, in silico tools can predict the degradation products of both the API and its impurities. researchgate.net For instance, the observed instability of the imino impurity could be predicted by modeling its susceptibility to hydrolysis. These predictive studies are valuable for proactively identifying potential issues and for designing more robust synthetic processes and stable formulations. The use of multiple modeling platforms can increase confidence in the predictions. researchgate.net Such computational assessments are increasingly recognized by regulatory agencies as a valuable component of a comprehensive impurity control strategy. nih.gov
Future Research Directions and Advanced Analytical Approaches for Vildagliptin Impurities
Development of Novel Hyphenated Techniques for Enhanced Impurity Profiling
The characterization of pharmaceutical impurities demands analytical techniques that offer both high separation efficiency and definitive structural elucidation. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable tools in this regard. For the analysis of Vildagliptin (B1682220) and its impurities, including the imino analogue, liquid chromatography-mass spectrometry (LC-MS) has proven to be a powerful combination.
Recent studies have highlighted the utility of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), such as Quadrupole Time-of-Flight (Q-TOF) systems, for the determination of Vildagliptin and its organic impurities. The enhanced resolution and shorter analysis times of UPLC, combined with the high mass accuracy and fragmentation capabilities of Q-TOF MS/MS, enable the sensitive and selective detection and identification of impurities, even at trace levels. One study successfully developed and validated a UPLC-ESI/Q-TOF MS/MS method for the quantification of Vildagliptin and its main synthesis-related organic impurities, demonstrating its precision, accuracy, and robustness for pharmaceutical quality control.
The Vildagliptin imino impurity, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E), has been a subject of investigation. Research has shown that this impurity can be identified in laboratory batches of Vildagliptin using HPLC analysis, with its structure proposed through LC/ESI-MSn studies researchgate.net. Interestingly, this imino impurity was found to be unstable in the diluent (a mixture of water and acetonitrile), degrading into a more stable compound, Impurity-F ((8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione) researchgate.net. The isolation of this degradation product was achieved using semi-preparative liquid chromatography, and its structure was subsequently confirmed through a suite of spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, DEPT, and 2D NMR (HSQC, HMBC, and COSY), as well as mass spectral data researchgate.net.
Future research in this area will likely focus on the development of even more sophisticated hyphenated techniques. The coupling of multidimensional liquid chromatography (LC-LC) with advanced mass spectrometry, for instance, could provide unparalleled separation power for complex impurity profiles. Furthermore, the integration of ion mobility spectrometry (IMS) with LC-MS could offer an additional dimension of separation based on the size and shape of ions, aiding in the differentiation of isomeric impurities.
| Technique | Application in Vildagliptin Impurity Profiling | Key Advantages |
| UPLC-ESI/Q-TOF MS/MS | Determination and quantification of Vildagliptin and its organic impurities. | High separation efficiency, short analysis time, high mass accuracy, and fragmentation capabilities for structural elucidation. |
| LC/ESI-MSn | Proposing the structure of the this compound (Impurity-E). | Provides information on the molecular weight and fragmentation pattern of impurities. |
| Semi-preparative HPLC | Isolation of the stable degradation product of the imino impurity (Impurity-F). | Enables the purification of sufficient quantities of an impurity for comprehensive structural characterization. |
| NMR Spectroscopy (1H, 13C, 2D) | Structural elucidation of the isolated degradation product (Impurity-F). | Provides detailed information about the chemical structure and connectivity of atoms in a molecule. |
Application of Chemometrics and Multivariate Analysis in Impurity Studies
Chemometrics and multivariate analysis are powerful statistical tools that can extract meaningful information from complex analytical data. In the context of Vildagliptin impurity studies, these approaches can be applied to enhance method development, process understanding, and impurity profiling.
One notable application is in the development of robust analytical methods. A study on the chemical stability of Vildagliptin utilized Principal Component Analysis (PCA), a multivariate technique, in conjunction with mid-IR and NIR spectroscopy to assess the compatibility of the drug with various pharmaceutical excipients nih.gov. By analyzing the spectral data of Vildagliptin in the presence of excipients under stressed conditions, PCA can help identify interactions that may lead to degradation and the formation of impurities. This information is crucial for formulating stable pharmaceutical products.
The experimental design, a key aspect of chemometrics, is increasingly being used to optimize chromatographic methods for impurity analysis. For instance, a face-centered central composite design was employed to develop a hydrophilic liquid chromatography (HILIC) method for the simultaneous determination of Vildagliptin and other antidiabetic drugs. This approach allows for the systematic evaluation of multiple experimental parameters and their interactions, leading to the development of a robust and optimized analytical method with fewer experimental runs.
Future research could focus on applying multivariate analysis to large datasets generated from hyphenated techniques to build predictive models for impurity formation. By correlating process parameters with impurity levels, it may be possible to identify critical process parameters that influence the formation of the this compound. This would enable a more proactive approach to impurity control. Furthermore, multivariate statistical process control (MSPC) could be implemented to monitor manufacturing processes in real-time, allowing for the early detection of deviations that could lead to an increase in impurity levels.
Implementation of Green Chemistry Principles in Impurity Control and Synthesis
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize environmental impact and enhance the sustainability of manufacturing processes. In the synthesis of Vildagliptin, the application of green chemistry can lead to processes that are not only more environmentally friendly but also result in a purer product with fewer impurities.
The choice of reagents and reaction conditions plays a crucial role in minimizing impurity formation. Research into the synthesis of Vildagliptin impurities has provided valuable insights into their formation pathways. By understanding how impurities like the imino analogue are formed, it is possible to design synthetic routes that avoid the conditions or intermediates that lead to their generation. For instance, a four-step synthesis of a main Vildagliptin impurity starting from L-proline has been reported, which can be used as a reference standard for analytical methods and also informs on potential synthetic side reactions to be avoided.
Future research in this area will likely explore the use of alternative, greener solvents, such as ionic liquids or supercritical fluids, for the synthesis of Vildagliptin. The development of catalytic processes that are highly selective and efficient can also contribute to reducing waste and impurity formation. Furthermore, the principles of green analytical chemistry can be applied to the methods used for impurity analysis, for example, by reducing solvent consumption through the use of shorter columns or faster analysis times, and by replacing hazardous solvents with more benign alternatives.
| Green Chemistry Approach | Application in Vildagliptin Synthesis and Impurity Control | Potential Benefits |
| Use of Greener Solvents | Employing mixed aqueous-organic solvent systems or alternative solvents like ionic liquids. | Reduced environmental impact and potential for improved reaction selectivity. |
| Process Optimization | Designing synthetic routes that minimize the formation of byproducts like double N-alkylation products. | Higher product purity, simplified purification processes, and increased yield. |
| Understanding Impurity Formation | Studying the synthesis of impurities to identify and avoid reaction conditions that favor their formation. | Proactive control over impurity levels in the final product. |
| Green Analytical Methods | Developing analytical methods with reduced solvent consumption and waste generation. | Lower environmental impact of quality control processes. |
Real-time Monitoring and In-Process Control of Impurity Formation in Pharmaceutical Manufacturing
The traditional approach to pharmaceutical quality control, which relies on testing the final product, is being gradually replaced by a more proactive paradigm known as Process Analytical Technology (PAT). PAT aims to build quality into the product by monitoring and controlling the manufacturing process in real-time. The implementation of PAT for monitoring and controlling the formation of the this compound could significantly enhance the quality and consistency of the final drug product.
Real-time monitoring of chemical reactions can be achieved using various spectroscopic techniques, such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy. These techniques can be integrated directly into the reaction vessel or a process stream via fiber-optic probes, providing continuous information about the concentration of reactants, products, and impurities. For the Vildagliptin synthesis, a spectroscopic method could be developed to monitor the disappearance of starting materials and the appearance of Vildagliptin, as well as the formation of the imino impurity.
The data generated from these real-time measurements can be used to establish a "design space," which is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. By operating within this design space, manufacturers can ensure that the level of the imino impurity remains below the acceptable limit.
Furthermore, the real-time data can be integrated into a control system to enable in-process adjustments. For example, if the concentration of the imino impurity starts to increase, the control system could automatically adjust a critical process parameter, such as temperature or reagent addition rate, to bring the process back into the desired state. This approach, known as in-process control, can prevent the formation of out-of-specification material, reducing waste and improving process efficiency.
Future research in this area will focus on developing and validating robust PAT methods for the Vildagliptin manufacturing process. This will involve identifying the most suitable analytical techniques, developing calibration models to relate the spectroscopic signal to the concentration of the imino impurity, and integrating these methods with process control systems. The ultimate goal is to move towards a state of continuous process verification, where the quality of the product is assured in real-time throughout the manufacturing process.
Q & A
Q. Why do imino impurity levels vary between accelerated stability studies and real-time storage data?
Q. How to address conflicting reports on imino impurity mutagenicity?
- Resolution : Perform Ames tests with and without metabolic activation. Cross-reference with literature data showing non-mutagenicity of structurally similar amide impurities. Use quantitative structure-activity relationship (QSAR) tools like DEREK Nexus to predict toxicity .
Methodological Resources
- Forced Degradation Protocols : Follow ICH Q1A(R2) guidelines for stress testing .
- Synthetic Reference Standards : Use ring-closure reactions (e.g., cyclization of vildagliptin intermediates) to generate impurities .
- Safety Threshold Calculations : Apply ICH Q3A/B limits or derive patient-centric specifications (PCS) using HED and MTC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
